molecular formula C11H10N2O B1515268 1-Cyclopropylquinazolin-4(1H)-one

1-Cyclopropylquinazolin-4(1H)-one

Cat. No.: B1515268
M. Wt: 186.21 g/mol
InChI Key: GIWZAQVHKMGOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylquinazolin-4(1H)-one (CAS 33319-11-8) is a high-purity chemical intermediate based on the privileged quinazolin-4-one scaffold, which is widely recognized in medicinal chemistry for its diverse biological activities. This compound serves as a versatile building block for the design and synthesis of novel therapeutic agents, particularly in oncology and antiviral research. The quinazolin-4-one core is a key structural component in several clinically investigated compounds, including dual-target inhibitors that simultaneously engage multiple disease pathways. Research indicates that derivatives of this scaffold can be designed to target enzymes such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), which are prominent targets in cancer therapy . Furthermore, recent studies highlight the significant potential of quinazolin-4-one-based compounds as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (M pro ), demonstrating the scaffold's relevance in developing new antiviral agents . This compound is offered as a reliable reference standard and synthetic intermediate for research applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new multitarget therapies. It is supplied with comprehensive analytical data to ensure identity and purity. Please Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-cyclopropylquinazolin-4-one

InChI

InChI=1S/C11H10N2O/c14-11-9-3-1-2-4-10(9)13(7-12-11)8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

GIWZAQVHKMGOGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=O)C3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound introduces steric and electronic effects distinct from bulkier substituents (e.g., benzodioxol in MHY2251) or halogens (e.g., streptochlorin) .

Physicochemical Properties

Comparative analysis of physicochemical parameters:

Property 1-Cyclopropylquinazolin-4(1H)-one Streptochlorin* MHY2251
XLogP 1.8 ~2.5 2.1
Polar Surface Area 41.6 Ų ~45 Ų 58.2 Ų
Hydrogen Bond Acceptors 3 3 5
Rotatable Bonds 1 2 3

*Streptochlorin’s properties are estimated based on its chlorinated aryl substituent ().

Implications :

  • The lower XLogP of 1-cyclopropylquinazolin-4(1H)-one compared to streptochlorin suggests improved solubility, which may enhance bioavailability.

Target Compound

Analog Comparison

  • Streptochlorin : Exhibits antifungal and antitumor activity, attributed to its halogenated aryl group enhancing membrane penetration .
  • MHY2251 : A SIRT1 inhibitor that induces apoptosis in cancer cells via its dihydro core and benzodioxol moiety, which stabilize interactions with the enzyme’s hydrophobic pocket .

Divergence in Mechanism :

    Preparation Methods

    Synthetic Route Overview:

    • Step 1: Reaction of 2-nitrobenzylbromide with cyclopropylamine to form 1-cyclopropyl-N-(2-nitrobenzyl)methanamine.
    • Step 2: Reduction of the nitro group to yield 2-{[(cyclopropylmethyl)amino]methyl}aniline.
    • Step 3: Cyclization using CDI to afford 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, which can be converted to the quinazolin-4(1H)-one derivative.

    Key Features:

    • CDI acts as an efficient cyclizing agent, promoting intramolecular amide bond formation without side reactions.
    • The method yields high purity products suitable for scale-up.
    • Characterization by IR (NH stretch ~3109 cm⁻¹, C=O stretch ~1712 cm⁻¹), ¹H NMR (NH signal at δ 10.23), and LC-MS confirms the structure.
    • The process is amenable to laboratory and industrial conditions with straightforward work-up procedures.
    Step Reagents & Conditions Product Yield/Notes
    1 2-nitrobenzylbromide + cyclopropylamine 1-cyclopropyl-N-(2-nitrobenzyl)methanamine Intermediate
    2 Reduction (unspecified reducing agent) 2-{[(cyclopropylmethyl)amino]methyl}aniline Intermediate
    3 CDI cyclization 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Target compound, high purity

    This method was reported with detailed spectral and elemental analysis, including single crystal X-ray diffraction studies confirming the molecular structure.

    Copper-Catalyzed One-Pot Synthesis via Oxidative Ugi/Staudinger/Aza-Wittig Reactions

    Another approach involves copper-catalyzed multi-step one-pot reactions starting from isocyanobenzoate derivatives and amines.

    Procedure Highlights:

    • Use of copper(II) acetate hydrate as catalyst.
    • Reaction of isocyanobenzoate with cyclopropylamine or other amines under mild conditions.
    • Microwave irradiation or room temperature stirring under air atmosphere to promote oxidative cyclization.
    • Work-up involves extraction and purification by column chromatography.

    Example:

    • Reaction of ethyl 2-isocyanobenzoate with cyclopropylamine in the presence of Cu(OAc)₂·H₂O yields the quinazolin-4(1H)-one derivative.
    • Yields reported vary, but typical isolated yields range from moderate to good (50-77% depending on substituents).
    • The method allows for structural diversity by varying amine substrates.
    Parameter Details
    Catalyst Cu(OAc)₂·H₂O (0.05–0.5 mmol)
    Solvent Dichloromethane (CH₂Cl₂)
    Temperature Microwave irradiation at 150 °C or room temperature
    Reaction Time 20–25 minutes
    Purification Silica gel column chromatography
    Yield Range 57–77%

    This copper-catalyzed methodology is efficient for synthesizing polysubstituted quinazolin-4(1H)-ones but requires transition metal catalysts and specific reaction conditions.

    Base-Promoted Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization

    A metal-free synthetic strategy involves base-promoted SNAr reactions of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to form quinazolin-4-one rings.

    Reaction Conditions:

    • Use of cesium carbonate (Cs₂CO₃) as base.
    • Dimethyl sulfoxide (DMSO) as solvent.
    • Elevated temperatures (~135 °C).
    • One-pot process allowing direct formation of quinazolin-4(1H)-one derivatives.

    Key Findings:

    • Cs₂CO₃ is essential for high yields; other bases like K₂CO₃ or KOH give lower yields.
    • Solvent choice critical; DMSO preferred.
    • The method is transition-metal-free, avoiding copper catalysts.
    • Yields can reach up to 72% under optimized conditions.
    Entry Base (equiv) Solvent Yield (%) Notes
    1 K₂CO₃ (4) DMSO Trace Low reactivity
    2 KOH (4) DMSO 10 Moderate reactivity
    3 KOtBu (4) DMSO 12 Slightly improved
    4 Cs₂CO₃ (4) DMSO 72 Optimal yield
    5 Cs₂CO₃ (2.5) DMSO 70 Slightly lower base equiv.
    6 Cs₂CO₃ (4) THF Low Poor solvent choice

    This approach offers a green and efficient alternative for quinazolinone synthesis without metal catalysts, potentially adaptable to cyclopropyl-substituted analogs.

    Comparative Summary Table of Preparation Methods

    Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
    CDI-Mediated Cyclization CDI, amine intermediates High purity, scalable, clean reaction Requires multi-step synthesis of intermediates High (up to ~80)
    Copper-Catalyzed One-Pot Synthesis Cu(OAc)₂·H₂O, isocyanobenzoate, amines One-pot, versatile, microwave-assisted Use of metal catalyst, moderate temps Moderate to good (57–77)
    Base-Promoted SNAr & Cyclization Cs₂CO₃, DMSO, ortho-fluorobenzamides, amides Metal-free, green chemistry, one-pot High temperature, solvent sensitive Moderate to high (up to 72)

    Q & A

    Basic: What are the established synthetic routes for 1-Cyclopropylquinazolin-4(1H)-one, and how is its purity validated?

    The synthesis typically involves multi-step reactions, such as cyclocondensation of anthranilic acid derivatives with cyclopropane-containing precursors or nucleophilic substitutions. For example, cyclopropyl groups can be introduced via alkylation or Suzuki coupling reactions under controlled conditions (e.g., Pd catalysis). Post-synthesis, purity is validated using thin-layer chromatography (TLC) and structural confirmation via 1H/13C NMR (to verify cyclopropyl proton splitting patterns and quinazolinone backbone) and high-resolution mass spectrometry (HRMS) for molecular weight accuracy .

    Basic: What biological activities are commonly associated with 1-Cyclopropylquinazolin-4(1H)-one derivatives?

    Quinazolinone derivatives are studied for their inhibition of enzymes like SIRT1 (linked to apoptosis induction) and interactions with biological targets such as kinases or DNA repair pathways. The cyclopropyl group enhances metabolic stability and binding affinity due to its rigid, lipophilic nature. For instance, derivatives with cyclopropane substitutions have shown antiproliferative activity in cancer cell lines .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1-Cyclopropylquinazolin-4(1H)-one?

    SAR studies require systematic substitution at key positions:

    • Quinazolinone core : Modifications at C-2 or C-6 (e.g., amino or halogen groups) alter electronic properties and hydrogen bonding.
    • Cyclopropyl moiety : Varying substituents (e.g., methyl or halogen) on the cyclopropane ring impacts steric hindrance and lipophilicity.
    • Side chains : Introducing piperazine or triazole groups (e.g., as in ) enhances solubility or target specificity.
      Biological assays (e.g., IC50 determinations in enzyme inhibition) paired with molecular docking (using software like AutoDock) reveal critical interactions with target proteins .

    Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of 1-Cyclopropylquinazolin-4(1H)-one derivatives?

    Discrepancies often arise from polymorphic forms or impurities. To address this:

    • Standardize crystallization conditions (e.g., solvent polarity, cooling rate).
    • Use differential scanning calorimetry (DSC) to identify polymorphs.
    • Cross-validate data with HPLC purity assays (>95% purity thresholds) and collaborate across labs to establish consensus datasets .

    Advanced: What computational strategies are effective for predicting the pharmacokinetics of 1-Cyclopropylquinazolin-4(1H)-one analogs?

    • ADMET prediction tools (e.g., SwissADME): Estimate solubility, permeability, and cytochrome P450 interactions. The cyclopropyl group generally improves metabolic stability but may reduce aqueous solubility.
    • Molecular dynamics simulations : Model blood-brain barrier penetration or protein-binding kinetics. For example, derivatives with polar side chains (e.g., methoxy groups) show improved solubility in aqueous media .

    Advanced: How can researchers address low yield in multi-step syntheses of 1-Cyclopropylquinazolin-4(1H)-one derivatives?

    • Optimize reaction conditions: Use catalysts like KAl(SO4)2·12H2O ( ) for cyclocondensation steps.
    • Employ flow chemistry for exothermic or air-sensitive reactions.
    • Monitor intermediates via real-time FTIR or LC-MS to identify bottlenecks. For example, incomplete cyclopropane ring formation can be mitigated by adjusting temperature or solvent polarity .

    Advanced: What analytical techniques are critical for confirming the stereochemistry of cyclopropane-containing derivatives?

    • X-ray crystallography : Resolve absolute configuration (e.g., used crystallography for dihydroquinazolinones).
    • Vibrational circular dichroism (VCD) : Differentiate enantiomers in chiral derivatives.
    • NOESY NMR : Detect spatial proximity of cyclopropyl protons to adjacent substituents .

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